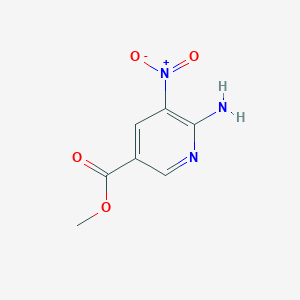

Methyl 6-amino-5-nitropyridine-3-carboxylate

Description

Properties

IUPAC Name |

methyl 6-amino-5-nitropyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O4/c1-14-7(11)4-2-5(10(12)13)6(8)9-3-4/h2-3H,1H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCFLDKSHKLPIQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(N=C1)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90548926 | |

| Record name | Methyl 6-amino-5-nitropyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90548926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104685-75-8 | |

| Record name | Methyl 6-amino-5-nitropyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90548926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 6-amino-5-nitropyridine-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 6-amino-5-nitropyridine-3-carboxylate

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 6-amino-5-nitropyridine-3-carboxylate is a pivotal intermediate in medicinal chemistry, frequently utilized as a versatile building block for the synthesis of complex heterocyclic scaffolds and active pharmaceutical ingredients (APIs).[1][2] Its unique substitution pattern, featuring an electron-donating amino group and an electron-withdrawing nitro group, offers a rich platform for further chemical derivatization. This guide provides a comprehensive examination of the predominant synthesis mechanism, offering field-proven insights into the causality behind experimental choices, detailed protocols, and an analysis of the underlying chemical principles governing the reaction.

Introduction and Strategic Overview

The synthesis of this compound (Molecular Formula: C₇H₇N₃O₄, Molecular Weight: 197.15 g/mol ) is primarily achieved through a multi-step process commencing from readily available precursors.[3] The core challenge lies in the selective introduction of the nitro group onto the pyridine ring, a reaction heavily influenced by the directing effects of the existing substituents. The two most prevalent and logical synthetic strategies originate from 6-aminonicotinic acid and involve two key transformations: electrophilic nitration and Fischer esterification. The sequence of these steps can be varied, each route presenting distinct advantages. A third, alternative pathway involving nucleophilic aromatic substitution on a chlorinated pyridine precursor is also mechanistically viable. This document will dissect these primary routes.

Primary Synthesis Pathway: Electrophilic Aromatic Substitution

The most common and economically viable approach begins with 6-aminonicotinic acid.[4][5] The synthesis hinges on the careful orchestration of nitration and esterification.

Route A: Nitration Followed by Esterification

This strategy prioritizes the introduction of the nitro group onto the 6-aminonicotinic acid backbone before the esterification of the carboxylic acid.

The foundational step is the regioselective nitration of the pyridine ring. This is an archetypal electrophilic aromatic substitution reaction.

-

Mechanism & Causality: The reaction employs a potent nitrating agent, typically a mixture of concentrated sulfuric acid (H₂SO₄) and nitric acid (HNO₃).[1] The sulfuric acid, being the stronger acid, protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), the active species in the reaction.

The pyridine ring is inherently electron-deficient and thus deactivated towards electrophilic attack. Furthermore, the strongly acidic medium protonates the pyridine nitrogen, increasing this deactivation. However, the powerful electron-donating amino group (-NH₂) at the C6 position acts as a strong activating group and is ortho-, para-directing. Conversely, the carboxylic acid group (-COOH) at C3 is a deactivating, meta-directing group. The activating influence of the amino group overwhelmingly dictates the position of substitution, directing the incoming nitronium ion to the C5 position (ortho to the amino group), a position also meta to the carboxylic acid. This confluence of directing effects results in the highly regioselective formation of 6-amino-5-nitronicotinic acid.[1] Precise temperature control is critical to prevent unwanted side reactions and ensure safety.

With the nitro group in place, the carboxylic acid is converted to its methyl ester.

-

Mechanism & Causality: This transformation is achieved via Fischer esterification, which involves heating the carboxylic acid in an excess of methanol with a strong acid catalyst, such as sulfuric acid or hydrogen chloride.[6] The mechanism proceeds as follows:

-

The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic.

-

A molecule of methanol acts as a nucleophile, attacking the activated carbonyl carbon.

-

A series of proton transfers occurs, culminating in the elimination of a water molecule.

-

Deprotonation of the final intermediate yields the methyl ester product.

Using methanol as the solvent ensures a large excess, which, according to Le Châtelier's principle, drives the equilibrium towards the formation of the ester.

-

Route B: Esterification Followed by Nitration

This alternative sequence involves creating the methyl ester first, followed by nitration.

The starting material is first converted to Methyl 6-aminonicotinate.[6] The reaction follows the same Fischer esterification mechanism described previously, using methanol and an acid catalyst.

The subsequent nitration is performed on the esterified intermediate. The directing effects remain largely the same: the C6-amino group is activating and ortho-, para-directing, while the C3-methoxycarbonyl group (-COOCH₃) is deactivating and meta-directing. As in Route A, the amino group's influence is dominant, ensuring the selective installation of the nitro group at the C5 position.

Synthesis Pathway Diagram

The following diagram illustrates the primary synthesis route (Route A) from 6-aminonicotinic acid.

Caption: Primary synthesis route for this compound.

Quantitative Data and Reagent Properties

A successful synthesis relies on precise stoichiometry and an understanding of reagent properties.

| Compound Name | Starting Material / Intermediate | Molecular Formula | Molar Mass ( g/mol ) |

| 6-Aminonicotinic Acid | Starting Material | C₆H₆N₂O₂ | 138.12 |

| 6-Amino-5-nitronicotinic Acid | Intermediate | C₆H₅N₃O₄ | 183.13 |

| This compound | Final Product | C₇H₇N₃O₄ | 197.15[3] |

Experimental Protocols

The following protocols are synthesized from established chemical principles and procedures described in the literature.[1][6][7][8] They should be performed by trained personnel with appropriate safety precautions.

Protocol for Nitration of 6-Aminonicotinic Acid

-

Preparation: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, carefully add 100 mL of concentrated sulfuric acid. Cool the acid to 0°C in an ice-salt bath.

-

Addition of Substrate: Slowly add 13.8 g (0.1 mol) of 6-aminonicotinic acid in portions, ensuring the temperature does not exceed 5°C. Stir until all solids are dissolved.

-

Nitration: Prepare a nitrating mixture by cautiously adding 7.5 mL of concentrated nitric acid to 20 mL of concentrated sulfuric acid, keeping the mixture cool. Add this nitrating mixture dropwise to the reaction flask over 1 hour, maintaining the internal temperature between 0-5°C.

-

Reaction: After the addition is complete, allow the mixture to stir at room temperature for 2 hours.

-

Work-up: Carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring. A yellow precipitate will form.

-

Isolation: Neutralize the cold slurry to a pH of approximately 3-4 with a concentrated sodium hydroxide solution. Filter the resulting precipitate, wash thoroughly with cold water until the washings are neutral, and dry in vacuo to yield 6-amino-5-nitronicotinic acid.

Protocol for Fischer Esterification

-

Setup: Suspend 18.3 g (0.1 mol) of the 6-amino-5-nitronicotinic acid obtained from the previous step in 200 mL of methanol in a round-bottom flask equipped with a reflux condenser.

-

Catalyst Addition: Carefully add 5 mL of concentrated sulfuric acid to the suspension.

-

Reaction: Heat the mixture to reflux and maintain for 8-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Solvent Removal: After cooling to room temperature, remove the methanol under reduced pressure using a rotary evaporator.

-

Work-up: To the residue, add 100 mL of water and carefully neutralize with a saturated sodium bicarbonate solution until effervescence ceases.

-

Extraction & Isolation: Extract the aqueous layer with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter. Evaporate the solvent to yield the crude this compound.

-

Purification: The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol or ethyl acetate/hexane).

Conclusion

The synthesis of this compound is a well-established process rooted in the fundamental principles of electrophilic aromatic substitution and esterification. A thorough understanding of the directing effects of the substituents on the pyridine ring is paramount for achieving the desired regioselectivity during the critical nitration step. By carefully controlling reaction parameters such as temperature and stoichiometry, high yields of this valuable synthetic intermediate can be reliably obtained. The protocols and mechanistic insights provided herein serve as a robust guide for researchers engaged in the synthesis of pyridine-based scaffolds for pharmaceutical and materials science applications.

References

-

6-Aminonicotinic acid | C6H6N2O2 | CID 18496 . PubChem, National Center for Biotechnology Information. [Link]

-

This compound | C7H7N3O4 | CID 13768248 . PubChem, National Center for Biotechnology Information. [Link]

-

Methyl 6-aminonicotinate – preparation and application . Georganics. [Link]

-

2,3-diaminopyridine - Organic Syntheses Procedure . Organic Syntheses. [Link]

Sources

- 1. 6-Amino-5-nitronicotinic acid | 89488-06-2 | Benchchem [benchchem.com]

- 2. This compound | 104685-75-8 [chemicalbook.com]

- 3. This compound | C7H7N3O4 | CID 13768248 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 6-Aminonicotinic acid | C6H6N2O2 | CID 18496 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. Methyl 6-aminonicotinate – preparation and application - Georganics [georganics.sk]

- 7. 6-Aminonicotinic acid synthesis - chemicalbook [chemicalbook.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

"Methyl 6-amino-5-nitropyridine-3-carboxylate" chemical properties

An In-Depth Technical Guide to Methyl 6-amino-5-nitropyridine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Heterocyclic Building Block

This compound is a highly functionalized pyridine derivative that serves as a crucial intermediate in synthetic organic chemistry. Its unique arrangement of an amino group, a nitro group, and a methyl ester on the pyridine scaffold makes it a molecule of significant interest for the construction of complex heterocyclic systems. The interplay of these electron-donating and electron-withdrawing groups dictates its reactivity, opening diverse avenues for chemical transformations. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and potential applications, offering field-proven insights for its effective utilization in research and development.

The compound, identified by the CAS Number 104685-75-8, is a valuable precursor for creating annulated nitrogen heterocycles and other intricate molecular architectures.[1] The broader class of nitropyridines, to which this molecule belongs, is recognized for its vast synthetic potential and as a source for developing a wide array of bioactive molecules, including those with antitumor, antibacterial, and antifungal properties.[2]

Section 1: Core Chemical and Physical Properties

A foundational understanding of a compound's physical and chemical properties is paramount for its application in synthesis. The properties of this compound are summarized below. These computed values provide essential data for selecting appropriate solvents, predicting reactivity, and understanding the molecule's behavior in various chemical environments.

Molecular Structure

The structural arrangement of functional groups is the primary determinant of the molecule's chemical character.

Caption: 2D Structure of the title compound.

Physicochemical Data Summary

The following table presents key computed properties that inform its handling, reactivity, and potential biological interactions.

| Property | Value | Reference |

| IUPAC Name | This compound | [3] |

| Molecular Formula | C₇H₇N₃O₄ | [3] |

| Molecular Weight | 197.15 g/mol | [3] |

| CAS Number | 104685-75-8 | [3] |

| Exact Mass | 197.04365571 Da | [3] |

| Topological Polar Surface Area | 111 Ų | [3] |

| XLogP3-AA | 0.7 | [3] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 6 | [3] |

| Rotatable Bond Count | 2 | [3] |

Section 2: Synthesis and Spectroscopic Profile

Synthetic Pathway Overview

This compound is typically synthesized from its corresponding carboxylic acid precursor, 6-Amino-5-nitronicotinic acid (CAS 89488-06-2).[4][5] The most direct and common method for this transformation is an esterification reaction.

Causality in Experimental Choice:

-

Acid Catalysis (e.g., H₂SO₄): Fischer esterification is a classic and cost-effective method. The strong acid protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

-

Solvent: Methanol serves as both the reactant and the solvent, driving the equilibrium towards the product according to Le Châtelier's principle.

-

Work-up: Neutralization with a weak base (e.g., sodium bicarbonate) is crucial to quench the acid catalyst and remove any unreacted carboxylic acid, facilitating the isolation of the neutral ester product.

Caption: A generalized workflow for synthesis.

Experimental Protocol: Fischer Esterification

-

Reaction Setup: To a solution of 6-Amino-5-nitronicotinic acid (1.0 eq) in methanol (10-20 volumes), slowly add concentrated sulfuric acid (0.1-0.2 eq) at 0 °C.

-

Heating: Warm the mixture to reflux and maintain for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

-

Quenching: After completion, cool the reaction mixture to room temperature and carefully pour it into a beaker of ice water.

-

Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate until the pH is neutral (pH 7-8).

-

Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3x).

-

Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by recrystallization or column chromatography to obtain the final product.

Spectroscopic Characterization (Predicted)

While specific experimental spectra are not publicly cataloged, the structure of the molecule allows for a reliable prediction of its key spectroscopic features, which are essential for its identification and quality control.

| Technique | Functional Group | Expected Chemical Shift / Wavenumber | Rationale |

| ¹H NMR | Aromatic-H (C2-H, C4-H) | δ 8.0 - 9.0 ppm | The two aromatic protons are on an electron-deficient pyridine ring, leading to significant deshielding. They would appear as distinct singlets or doublets with small coupling constants. |

| Amino-H (NH₂) | δ 6.0 - 7.5 ppm (broad) | The chemical shift is variable and concentration-dependent; the signal is typically broad due to quadrupole broadening and exchange. | |

| Methyl-H (O-CH₃) | δ 3.8 - 4.0 ppm | This singlet corresponds to the three protons of the methyl ester group. | |

| IR | N-H Stretch (Amino) | 3300 - 3500 cm⁻¹ | Characteristic sharp peaks for the symmetric and asymmetric stretching of the primary amine. |

| C=O Stretch (Ester) | 1710 - 1730 cm⁻¹ | A strong, sharp absorption band typical for an α,β-unsaturated ester carbonyl group. | |

| N-O Stretch (Nitro) | 1500 - 1560 cm⁻¹ (asymmetric)1345 - 1385 cm⁻¹ (symmetric) | Two strong absorption bands characteristic of the nitro group. | |

| Mass Spec | Molecular Ion (M⁺) | m/z ≈ 197.04 | Corresponds to the monoisotopic mass of the molecule, C₇H₇N₃O₄.[3] |

Section 3: Reactivity and Synthetic Utility

The synthetic value of this compound stems from the distinct reactivity of its three functional groups, which can be addressed selectively. The nitro and ester groups are strongly electron-withdrawing, making the pyridine ring highly electron-deficient.

Caption: Potential transformations of the title compound.

-

Reduction of the Nitro Group: The nitro group is readily reduced to an amino group using standard conditions (e.g., catalytic hydrogenation with Pd/C, or chemical reduction with SnCl₂/HCl). This transformation yields Methyl 5,6-diaminopyridine-3-carboxylate , a valuable precursor for synthesizing fused heterocyclic systems like imidazopyridines or pteridines, which are common scaffolds in medicinal chemistry.

-

Reactions of the Amino Group: The 6-amino group can act as a nucleophile. It can be acylated, alkylated, or used in condensation reactions. Its nucleophilicity is somewhat tempered by the electron-withdrawing effects of the adjacent nitro group and the pyridine nitrogen.

-

Hydrolysis of the Ester: The methyl ester can be hydrolyzed under basic (saponification) or acidic conditions to revert to the parent carboxylic acid. This allows for subsequent modifications, such as the formation of amides via coupling reactions (e.g., with EDC/HOBt), which is a cornerstone of drug development.

-

Nucleophilic Aromatic Substitution: While the amino group is an activating group, the powerful deactivating effects of the nitro and carboxylate functions make the pyridine ring susceptible to nucleophilic attack, particularly at positions 2 and 4, though this is less common than reactions involving the functional groups themselves.

Section 4: Safety and Handling

As with any laboratory chemical, proper handling and safety precautions are essential. Based on aggregated GHS data, this compound is classified with the following hazards.[3]

| Hazard Class | GHS Code | Description |

| Acute Toxicity, Oral | H302 | Harmful if swallowed |

| Acute Toxicity, Dermal | H312 | Harmful in contact with skin |

| Skin Irritation | H315 | Causes skin irritation |

| Eye Irritation | H319 | Causes serious eye irritation |

| Acute Toxicity, Inhalation | H332 | Harmful if inhaled |

| STOT - Single Exposure | H335 | May cause respiratory irritation |

Recommended Precautions (P-phrases):

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]

-

P301+P317: IF SWALLOWED: Get medical help.[3]

-

P302+P352: IF ON SKIN: Wash with plenty of water.[3]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

Always consult the material safety data sheet (MSDS) from the supplier before handling this compound. Work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

References

-

Gorelik, M. V., & Belyaeva, T. A. (2024). Nitropyridines in the Synthesis of Bioactive Molecules. MDPI. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 5-amino-6-(methylamino)pyridine-3-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

Sources

A Technical Guide to Methyl 6-amino-5-nitropyridine-3-carboxylate (CAS: 104685-75-8): A Key Intermediate in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern medicinal chemistry, the strategic design and synthesis of novel therapeutic agents are paramount. Central to this endeavor is the availability of versatile chemical building blocks that enable the efficient construction of complex molecular architectures. Methyl 6-amino-5-nitropyridine-3-carboxylate, identified by its CAS number 104685-75-8, has emerged as a pivotal intermediate in the synthesis of a new generation of targeted therapeutics, particularly in the realm of kinase inhibitors. This technical guide provides an in-depth exploration of this compound, from its fundamental properties and synthesis to its critical role in the development of bioactive molecules. As Senior Application Scientists, our goal is to furnish researchers and drug development professionals with the technical accuracy and field-proven insights necessary to leverage this compound's full potential in their research and development endeavors.

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties of a synthetic intermediate is fundamental to its effective and safe handling in a laboratory setting. This section outlines the key characteristics of this compound.

Table 1: Physicochemical Properties of this compound [1]

| Property | Value |

| CAS Number | 104685-75-8 |

| Molecular Formula | C₇H₇N₃O₄ |

| Molecular Weight | 197.15 g/mol |

| IUPAC Name | This compound |

| Synonyms | Methyl 6-amino-5-nitronicotinate, 6-Amino-5-nitropyridine-3-carboxylic acid methyl ester |

| Appearance | Solid (form may vary) |

| Melting Point | 300-301 °C (decomposes)[2] |

| Boiling Point | 435.9°C at 760 mmHg (Predicted)[2] |

| Solubility | Data not readily available, likely soluble in polar organic solvents. |

| InChI Key | DCFLDKSHKLPIQA-UHFFFAOYSA-N |

Safety and Handling:

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[1] It is also known to cause skin and serious eye irritation and may cause respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this compound. Work should be conducted in a well-ventilated fume hood.

Synthesis and Purification: A Step-by-Step Protocol

The synthesis of this compound is a critical process for its application in further chemical transformations. The most common and direct route involves the nucleophilic aromatic substitution of a chloro-substituted precursor with ammonia. This section provides a detailed, self-validating protocol for its preparation.

Synthesis from Methyl 6-chloro-5-nitronicotinate

The underlying principle of this synthesis is the displacement of the chlorine atom at the 6-position of the pyridine ring by an amino group. The electron-withdrawing nitro group at the 5-position and the carboxylate at the 3-position activate the ring towards nucleophilic attack, facilitating the reaction with ammonia.

Experimental Protocol:

Materials:

-

Methyl 6-chloro-5-nitronicotinate (CAS: 59237-53-5)

-

Ammonia solution (e.g., 7N in methanol or aqueous ammonium hydroxide)

-

Anhydrous solvent (e.g., Dioxane, Methanol, or Tetrahydrofuran)

-

Stirring apparatus and heating mantle

-

Round-bottom flask and condenser

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Methyl 6-chloro-5-nitronicotinate (1.0 equivalent) in a suitable anhydrous solvent (e.g., dioxane).

-

Addition of Ammonia: To the stirred solution, add a solution of ammonia (a molar excess, typically 3-5 equivalents) at room temperature. The ammonia can be used as a solution in methanol or as aqueous ammonium hydroxide. The choice of solvent and ammonia source can influence reaction time and yield.

-

Reaction Monitoring: The reaction mixture is typically stirred at room temperature or gently heated (e.g., 40-60 °C) to facilitate the reaction. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate (the product) has formed, it can be collected by filtration. If the product remains in solution, the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to yield pure this compound.

Causality Behind Experimental Choices:

-

Solvent: Anhydrous polar aprotic solvents like dioxane or THF are often chosen to ensure good solubility of the starting material and to avoid side reactions with water.

-

Excess Ammonia: A molar excess of ammonia is used to drive the reaction to completion and to neutralize any hydrogen chloride that may be formed as a byproduct.

-

Temperature: Gentle heating can increase the reaction rate, but excessive temperatures should be avoided to prevent potential side reactions or decomposition of the product.

Visualization of the Synthetic Workflow

Caption: Synthetic workflow for this compound.

Role in Drug Discovery and Development: A Gateway to Bioactive Molecules

The true value of this compound lies in its utility as a versatile building block for the synthesis of more complex, biologically active compounds. The presence of three distinct functional groups—the amino, nitro, and carboxylate moieties—provides multiple handles for further chemical modification.

Precursor to Kinase Inhibitors

A significant application of this intermediate is in the synthesis of kinase inhibitors.[3] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The aminonitropyridine core of this compound serves as a scaffold for the construction of molecules that can bind to the ATP-binding site of kinases.

For instance, substituted aminopyridines are key components of various kinase inhibitors.[3] The synthesis of these inhibitors often involves the reduction of the nitro group to a second amino group, followed by cyclization or coupling reactions to build the final heterocyclic system.

Synthesis of Imidazopyridines

Imidazopyridines are a class of fused heterocyclic compounds that exhibit a wide range of biological activities, including anti-cancer, antiviral, and anti-inflammatory properties.[4][5] this compound can serve as a precursor for the synthesis of imidazo[4,5-b]pyridines.[5]

The general synthetic strategy involves the reduction of the nitro group to an amine, creating a 1,2-diaminopyridine derivative. This intermediate can then be cyclized with various reagents, such as carboxylic acids or aldehydes, to form the fused imidazole ring.[5]

Illustrative Drug Development Workflow

The following diagram illustrates a conceptual workflow where this compound is a key starting material in a drug discovery program targeting a specific kinase.

Caption: Conceptual drug development workflow utilizing the title compound.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of this compound. Standard analytical techniques are employed for this purpose.

Table 2: Analytical Methods for Characterization

| Method | Expected Observations |

| ¹H NMR Spectroscopy | The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the methyl protons of the ester group, and the protons of the amino group. The chemical shifts and coupling patterns will be characteristic of the substituted pyridine structure. |

| ¹³C NMR Spectroscopy | The carbon NMR spectrum will display signals corresponding to the seven unique carbon atoms in the molecule, including the carbonyl carbon of the ester, the aromatic carbons, and the methyl carbon. |

| Mass Spectrometry (MS) | Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak ([M]+ or [M+H]+) should be observed at m/z corresponding to the calculated molecular weight (197.15). |

| High-Performance Liquid Chromatography (HPLC) | HPLC is a powerful tool for assessing the purity of the compound. A well-developed HPLC method should show a single major peak for the pure product, with minimal impurities.[6][7] |

| Infrared (IR) Spectroscopy | The IR spectrum will exhibit characteristic absorption bands for the functional groups present, such as N-H stretching for the amino group, C=O stretching for the ester, and N-O stretching for the nitro group. |

Representative ¹H NMR Data (Predicted):

While experimental data can vary based on the solvent and instrument, a predicted ¹H NMR spectrum in a solvent like DMSO-d₆ would likely show:

-

A singlet for the methyl ester protons (~3.8-4.0 ppm).

-

Two distinct signals for the aromatic protons on the pyridine ring (in the range of 8.0-9.0 ppm).

-

A broad singlet for the amino protons (~7.0-8.0 ppm), which may exchange with D₂O.

Conclusion and Future Outlook

This compound is more than just a chemical compound; it is a key enabler in the quest for novel therapeutics. Its well-defined structure and versatile reactivity make it an invaluable starting point for the synthesis of a diverse array of bioactive molecules, particularly in the development of kinase inhibitors. The synthetic and analytical protocols outlined in this guide are intended to provide researchers with a solid foundation for utilizing this important intermediate. As our understanding of disease pathways deepens, the demand for sophisticated molecular probes and drug candidates will continue to grow. It is compounds like this compound that will empower chemists to meet these challenges, paving the way for the next generation of life-saving medicines.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

MDPI. (2024). Nitropyridines in the Synthesis of Bioactive Molecules. Retrieved from [Link]

- Nagy, E., Máriás, A., Kovács, M., & Skoda-Földes, R. (2021).

- Abdel-monem, M. I., et al. (2018). A Simple Precursor for Highly Functionalized Fused Imidazo[4,5-b]pyridines and Imidazo[4,5-b]-1,8-naphthyridine. Molecules, 23(11), 2955.

- Mladenova, R. (2019).

- Marinković, V., et al. (2001). Simultaneous HPLC determination of nitrendipine and impurities of the process of synthesis. Journal of Pharmaceutical and Biomedical Analysis, 24(5-6), 993-998.

- Tsesarskaia, M., et al. (2007). HPLC determination of acidic D-amino acids and their N-methyl derivatives in biological tissues.

Sources

- 1. This compound | C7H7N3O4 | CID 13768248 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Navigating the Spectroscopic Landscape of Methyl 6-amino-5-nitropyridine-3-carboxylate: A Technical Guide

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of a Well-Characterized Intermediate

In the intricate world of pharmaceutical development, the purity and structural integrity of starting materials and intermediates are paramount. Methyl 6-amino-5-nitropyridine-3-carboxylate (CAS No. 104685-75-8) serves as a critical precursor in the synthesis of complex heterocyclic molecules.[1] Its molecular architecture, featuring a substituted pyridine ring with amino, nitro, and methyl carboxylate groups, makes it a versatile scaffold. Accurate spectroscopic characterization is not merely a procedural step; it is the cornerstone of quality control, ensuring the desired molecular structure is present and that impurities are identified and quantified. This guide delves into the expected spectroscopic signatures of this molecule, providing a detailed roadmap for its analysis.

Predicted ¹H NMR Spectroscopy

Proton NMR (¹H NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. The ¹H NMR spectrum of this compound is expected to be relatively simple, with distinct signals for the aromatic protons, the amine protons, and the methyl ester protons.

Expected Chemical Shifts and Coupling Constants:

The pyridine ring contains two protons. Due to the electron-withdrawing nature of the nitro (-NO₂) and methyl carboxylate (-COOCH₃) groups, and the electron-donating nature of the amino (-NH₂) group, the aromatic protons are expected to appear in the downfield region of the spectrum.

-

H-2 and H-4 Protons: These two protons on the pyridine ring are in different electronic environments and are expected to appear as distinct signals, likely as doublets due to coupling with each other. The proton at the 2-position is adjacent to the nitrogen atom and the ester group, while the proton at the 4-position is situated between the nitro and ester groups. Their chemical shifts are predicted to be in the range of δ 8.0 - 9.0 ppm .

-

Amino Protons (-NH₂): The protons of the primary amine are expected to give a broad singlet. Its chemical shift can vary significantly depending on the solvent, concentration, and temperature, but it is typically expected in the range of δ 6.0 - 8.0 ppm .

-

Methyl Protons (-OCH₃): The three protons of the methyl group of the ester will give a sharp singlet, as there are no adjacent protons to couple with. This signal is expected to appear in the upfield region, typically around δ 3.8 - 4.0 ppm .

Experimental Protocol for ¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence the chemical shifts, particularly of the amine protons.

-

Instrument Setup: Place the NMR tube in the spectrometer. Standard acquisition parameters for a 400 or 500 MHz spectrometer would include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

-

Data Acquisition: Acquire the spectrum, typically averaging 16 to 64 scans to achieve a good signal-to-noise ratio.

-

Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phasing the spectrum, and integrating the signals.

Caption: Workflow for ¹H NMR Analysis.

Predicted ¹³C NMR Spectroscopy

Carbon-13 NMR spectroscopy provides valuable information about the carbon framework of a molecule. For this compound, we expect to see signals for each unique carbon atom.

Expected Chemical Shifts:

-

Carbonyl Carbon (C=O): The ester carbonyl carbon is the most deshielded and is expected to appear significantly downfield, in the range of δ 160 - 170 ppm .

-

Aromatic Carbons: The four carbon atoms of the pyridine ring will have distinct chemical shifts due to the different substituents. The carbons attached to the nitro and amino groups (C-5 and C-6) and the ester group (C-3) will have their resonances shifted accordingly. The carbon attached to the electron-withdrawing nitro group (C-5) will be downfield, while the carbon attached to the electron-donating amino group (C-6) will be upfield relative to unsubstituted pyridine. The aromatic carbons are expected in the range of δ 110 - 160 ppm .

-

Methyl Carbon (-OCH₃): The methyl carbon of the ester group will be the most shielded and will appear in the upfield region of the spectrum, typically around δ 50 - 55 ppm .

Experimental Protocol for ¹³C NMR Spectroscopy:

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy, ensuring a sufficient concentration for the less sensitive ¹³C nucleus.

-

Instrument Setup: Utilize a broadband probe. A standard proton-decoupled ¹³C NMR experiment is typically performed to simplify the spectrum to a series of singlets.

-

Data Acquisition: Due to the low natural abundance of ¹³C, a larger number of scans (typically several hundred to thousands) and a longer relaxation delay may be required to obtain a good spectrum.

-

Data Processing: Similar to ¹H NMR, the FID is processed using a Fourier transform to generate the final spectrum.

Predicted Infrared (IR) Spectroscopy

Infrared spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups.

Expected Characteristic Absorption Bands:

-

N-H Stretching: The amino group (-NH₂) should exhibit two distinct stretching vibrations in the region of 3300 - 3500 cm⁻¹ .

-

C-H Stretching: The aromatic C-H stretching vibrations are expected to appear just above 3000 cm⁻¹ . The aliphatic C-H stretching of the methyl group will be just below 3000 cm⁻¹ .

-

C=O Stretching: A strong, sharp absorption band corresponding to the ester carbonyl (C=O) stretch is expected in the region of 1700 - 1730 cm⁻¹ .

-

N-O Stretching (Nitro Group): The nitro group (-NO₂) will show two strong stretching vibrations: an asymmetric stretch around 1500 - 1560 cm⁻¹ and a symmetric stretch around 1300 - 1360 cm⁻¹ .

-

C=C and C=N Stretching: The stretching vibrations of the pyridine ring are expected in the 1400 - 1600 cm⁻¹ region.

-

C-O Stretching: The C-O stretch of the ester group will likely appear in the 1100 - 1300 cm⁻¹ region.

Experimental Protocol for IR Spectroscopy (ATR):

-

Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Instrument Setup: Ensure the ATR crystal is clean before acquiring a background spectrum.

-

Data Acquisition: Apply pressure to the sample using the anvil to ensure good contact with the crystal. Acquire the sample spectrum.

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

Caption: Procedure for ATR-IR Spectroscopy.

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the molecular structure.

Expected Molecular Ion and Fragmentation Pattern:

-

Molecular Ion Peak (M⁺): The molecular weight of this compound (C₇H₇N₃O₄) is 197.15 g/mol . In an electron ionization (EI) mass spectrum, a prominent molecular ion peak at m/z = 197 is expected. In electrospray ionization (ESI), the protonated molecule [M+H]⁺ at m/z = 198 would be observed.

-

Key Fragmentation Patterns:

-

Loss of the methoxy group (-OCH₃) from the molecular ion would result in a fragment at m/z = 166 .

-

Loss of the entire ester group (-COOCH₃) would lead to a fragment at m/z = 138 .

-

Loss of the nitro group (-NO₂) would give a fragment at m/z = 151 .

-

Experimental Protocol for Mass Spectrometry (ESI):

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile.

-

Instrument Setup: Introduce the sample into the ESI source via direct infusion or through a liquid chromatograph. Set the ionization source parameters (e.g., capillary voltage, gas flow rates) to achieve optimal ionization.

-

Data Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Summary of Predicted Spectroscopic Data

| Spectroscopic Technique | Predicted Data |

| ¹H NMR | Aromatic Protons: δ 8.0 - 9.0 ppm (two distinct signals, likely doublets). Amino Protons: δ 6.0 - 8.0 ppm (broad singlet). Methyl Protons: δ 3.8 - 4.0 ppm (sharp singlet). |

| ¹³C NMR | Carbonyl Carbon: δ 160 - 170 ppm. Aromatic Carbons: δ 110 - 160 ppm (four signals). Methyl Carbon: δ 50 - 55 ppm. |

| IR Spectroscopy | N-H Stretch: 3300 - 3500 cm⁻¹ (two bands). C=O Stretch: 1700 - 1730 cm⁻¹ (strong, sharp). N-O Stretch: 1500 - 1560 cm⁻¹ and 1300 - 1360 cm⁻¹ (two strong bands). |

| Mass Spectrometry | Molecular Ion (EI): m/z = 197. Protonated Molecule (ESI): m/z = 198. Key Fragments: m/z = 166, 151, 138. |

Conclusion: A Framework for Confident Characterization

While a definitive, peer-reviewed spectroscopic dataset for this compound remains to be published in a consolidated form, this guide provides a robust and scientifically grounded framework for its characterization. The predicted data, based on fundamental principles and comparison with analogous structures, offers a reliable benchmark for researchers. By following the detailed experimental protocols outlined herein, scientists and drug development professionals can confidently acquire and interpret the spectroscopic data for this vital synthetic intermediate, ensuring the quality and integrity of their research and development endeavors.

References

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Zastaprazan Intermediates in Modern Therapeutics. Retrieved from [Link]

- Google Patents. (n.d.). WO2017108282A1 - Bicyclic hydroxamic acids useful as inhibitors of mammalian histone deacetylase activity.

- Google Patents. (n.d.). ES2699773T3 - Neprilysin inhibitors.

Sources

A Comprehensive Technical Guide to the Solubility and Stability of Methyl 6-amino-5-nitropyridine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding a Key Pharmaceutical Building Block

Methyl 6-amino-5-nitropyridine-3-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development.[1] Its structure, featuring a pyridine core functionalized with amino, nitro, and methyl ester groups, makes it a versatile synthetic intermediate for the creation of more complex, biologically active molecules, including annulated nitrogen heterocycles.[1] The precise arrangement of these functional groups—an electron-donating amino group and an electron-withdrawing nitro group on the pyridine ring—creates a unique electronic and chemical profile that is instrumental in its utility as a precursor in drug discovery programs.[2]

The journey of a candidate molecule from laboratory synthesis to a viable drug product is critically dependent on its physicochemical properties. Among the most crucial of these are solubility and stability. Solubility dictates a compound's bioavailability and the feasibility of formulation, while stability determines its shelf-life, storage conditions, and potential degradation pathways.[3][4] This guide provides an in-depth analysis of the solubility and stability profiles of this compound, offering both theoretical insights and practical, field-proven experimental protocols. The aim is to equip researchers and drug development professionals with the foundational knowledge required to effectively handle, formulate, and advance this important chemical entity.

Core Physicochemical Properties

A foundational understanding of a molecule begins with its basic physicochemical characteristics. These parameters are essential for all subsequent experimental design, from analytical method development to formulation.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[5] |

| CAS Number | 104685-75-8 | ChemicalBook[1] |

| Molecular Formula | C₇H₇N₃O₄ | PubChem[5] |

| Molecular Weight | 197.15 g/mol | PubChem[5] |

| InChIKey | DCFLDKSHKLPIQA-UHFFFAOYSA-N | PubChem[5] |

| SMILES | COC(=O)C1=CC(=C(N=C1)N)[O-] | PubChem[5] |

Solubility Profile: Navigating Formulation and Bioavailability

Solubility is a critical determinant of a drug's absorption and, consequently, its therapeutic efficacy. Poor aqueous solubility is a major hurdle in drug development. The structure of this compound presents a complex interplay of functional groups that influence its solubility. The pyridine nitrogen and the amino group can act as hydrogen bond acceptors and donors, respectively, potentially enhancing aqueous solubility. Conversely, the aromatic ring and the methyl ester group contribute to its lipophilicity, while the nitro group's impact can be variable. Pyridine itself is miscible with water and a wide array of organic solvents, a property that provides a useful starting point for solubility prediction.[6]

Predicted Solubility in Common Solvents

While empirical data is paramount, a predictive assessment based on chemical principles can guide solvent selection for synthesis, purification, and analytical studies.

| Solvent | Polarity | Predicted Solubility | Rationale |

| Water | High | Sparingly Soluble | The amino group and pyridine nitrogen may aid solubility via hydrogen bonding, but the overall aromatic structure and methyl ester limit miscibility. |

| Methanol/Ethanol | High | Soluble | Polar protic solvents are likely to dissolve the compound effectively, interacting with its polar functional groups.[7] |

| Dimethyl Sulfoxide (DMSO) | High | Soluble | A strong, polar aprotic solvent capable of dissolving a wide range of organic compounds. It is a common choice for creating stock solutions.[8] |

| Dichloromethane (DCM) | Medium | Moderately Soluble | Offers a balance of polarity that may be suitable for dissolving the compound. |

| Acetone | Medium | Soluble | A polar aprotic solvent that is generally effective for pyridine derivatives.[9] |

| Diethyl Ether | Low | Sparingly Soluble | Non-polar solvents are less likely to effectively solvate the polar functional groups of the molecule.[9] |

| Hexanes/Heptane | Low | Insoluble | The compound's polarity is too high for it to be soluble in non-polar aliphatic solvents. |

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method remains the gold standard for determining thermodynamic solubility, representing the true equilibrium solubility of a compound.[8]

Objective: To determine the equilibrium solubility of this compound in a selected solvent system at a constant temperature.

Methodology:

-

Preparation: Add an excess amount of the solid compound to a known volume of the selected solvent (e.g., water, buffer, or organic solvent) in a sealed, inert container (e.g., a glass vial). The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Agitate the mixture at a constant, controlled temperature (e.g., 25°C or 37°C) for a defined period (typically 24-48 hours) to ensure equilibrium is reached.[7] This is the point where the rate of dissolution equals the rate of precipitation.

-

Phase Separation: Cease agitation and allow the suspension to settle. Separate the solid and liquid phases by centrifugation or filtration. Filtration should be performed using a filter material that does not adsorb the compound.

-

Quantification: Accurately dilute a sample of the clear supernatant. Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[8]

-

Calculation: Calculate the solubility based on the measured concentration and the dilution factor. The result is typically expressed in mg/mL or µg/mL.

Visualization: Solubility Determination Workflow

Caption: Workflow for the Shake-Flask Solubility Assay.

Stability Profile: Ensuring Integrity and Safety

Stability testing is a non-negotiable component of pharmaceutical development, mandated by regulatory bodies like the FDA and governed by ICH guidelines.[3][4] It provides critical information on how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[4] Forced degradation, or stress testing, is a pivotal part of this process. It involves subjecting the compound to conditions more severe than accelerated stability testing to identify likely degradation products and establish degradation pathways.[10][11] This knowledge is essential for developing stability-indicating analytical methods, which can distinguish the intact drug from its degradants.[4][12]

The structure of this compound contains several functional groups that are potential sites for degradation.

-

Ester Group: Susceptible to hydrolysis under acidic or basic conditions.

-

Nitro Group: Nitroaromatic compounds can be sensitive to light (photodegradation) and may undergo reduction.[13][14]

-

Amino Group & Pyridine Ring: Can be targets for oxidation.

Protocol: Forced Degradation (Stress Testing) Study

Objective: To identify potential degradation products and pathways for this compound under various stress conditions. A target degradation of 5-20% is generally considered appropriate to ensure that minor degradants are detected without overwhelming the sample.[10]

Methodology: A stock solution of the compound (e.g., 1 mg/mL) is prepared in a suitable solvent.[10] This solution is then subjected to the following stress conditions in parallel experiments. A control sample, protected from stress, is analyzed alongside the stressed samples.

-

Acid Hydrolysis:

-

Mix the drug solution with an equal volume of 0.1 M HCl.

-

Heat the mixture (e.g., at 60°C) for a specified period (e.g., 2, 6, 12, 24 hours), sampling at each time point.

-

Before analysis, neutralize the sample with an equivalent amount of 0.1 M NaOH.

-

-

Base Hydrolysis:

-

Mix the drug solution with an equal volume of 0.1 M NaOH.

-

Maintain at room temperature or heat gently, sampling at appropriate time points.

-

Neutralize the sample with an equivalent amount of 0.1 M HCl before analysis.

-

-

Oxidative Degradation:

-

Mix the drug solution with a solution of 3% hydrogen peroxide (H₂O₂).

-

Keep the mixture at room temperature for a set period, monitoring for degradation.

-

Analyze the sample directly.

-

-

Thermal Degradation:

-

Store the solid compound in a temperature-controlled oven (e.g., at 60-80°C).

-

Store a solution of the compound under the same thermal stress.

-

Sample at various time points and analyze.

-

-

Photostability:

-

Expose both the solid compound and its solution to a light source that provides combined UV and visible light, as specified by ICH Q1B guidelines.[10]

-

A parallel sample should be wrapped in aluminum foil to serve as a dark control.

-

Analyze the samples after a defined exposure period.

-

Analysis: All samples (stressed and control) are analyzed by a stability-indicating method, typically HPLC or UPLC, often coupled with mass spectrometry (LC-MS) to identify and characterize the degradants.

Visualization: Forced Degradation Study Workflow

Caption: Workflow for a Forced Degradation Study.

Anticipated Degradation Pathways

Based on the compound's structure, several degradation pathways can be hypothesized. Empirical data from forced degradation studies is required for confirmation.

Caption: Potential Degradation Routes for the Compound.

Conclusion

This compound is a chemical intermediate with high potential in drug discovery. A thorough understanding of its solubility and stability is not merely an academic exercise but a practical necessity for its successful application. This guide has outlined the key theoretical considerations and provided robust, actionable protocols for the empirical determination of these properties. The predicted solubility suggests good dissolution in polar organic solvents, while its stability profile is likely influenced by its ester, amino, and nitro functionalities.

The successful development of any pharmaceutical agent relies on a foundation of rigorous chemical characterization. By implementing the described solubility and forced degradation studies, researchers can generate the critical data needed to guide formulation development, establish appropriate storage conditions, define shelf-life, and ensure the development of safe and effective medicines.

References

-

Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

-

Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]

-

Jain, R., & Singh, R. (2011). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 55(5), 831-840. Retrieved from [Link]

-

Creative Biolabs. (n.d.). Forced Degradation Studies. Retrieved from [Link]

-

Harris, J. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13768248, this compound. Retrieved from [Link]

-

Tsang, W. (1986). Thermal Stability Characteristics of Nitroaromatic Compounds. Defense Technical Information Center. Retrieved from [Link]

-

Udoh, G. E., et al. (2023). Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). JSM Chemistry, 10(1), 1063. Retrieved from [Link]

-

Baluja, S., et al. (2014). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie, 59(1), 29-34. Retrieved from [Link]

-

Matrix Fine Chemicals. (n.d.). 2-AMINO-6-METHYL-5-NITROPYRIDINE-3-CARBOXYLIC ACID. Retrieved from [Link]

-

Parales, R. E., & Ditty, J. L. (2005). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 69(4), 686-705. Retrieved from [Link]

-

Chavan, S. D., et al. (2013, February 15). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. SlideShare. Retrieved from [Link]

-

Frank T. Edelmann. (2021, November 10). Which one is the best method to follow the salt formation of pyridine derivatives and biphenyl compounds? ResearchGate. Retrieved from [Link]

-

Zhang, Y., et al. (2023). Detection of Nitroaromatic and Peroxide-Based Explosives with Amine- and Phosphine-Functionalized Diketopyrrolopyrroles. ACS Applied Materials & Interfaces. Retrieved from [Link]

-

Khlebnikov, A. F., & Schepochkin, A. V. (2022). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules, 27(19), 6527. Retrieved from [Link]

Sources

- 1. This compound | 104685-75-8 [chemicalbook.com]

- 2. mdpi.com [mdpi.com]

- 3. onyxipca.com [onyxipca.com]

- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | C7H7N3O4 | CID 13768248 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. jscimedcentral.com [jscimedcentral.com]

- 7. revroum.lew.ro [revroum.lew.ro]

- 8. pharmatutor.org [pharmatutor.org]

- 9. researchgate.net [researchgate.net]

- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 11. Forced Degradation Studies - Creative Biolabs [creative-biolabs.com]

- 12. acdlabs.com [acdlabs.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

"Methyl 6-amino-5-nitropyridine-3-carboxylate" IUPAC name and synonyms

An In-depth Technical Guide: Methyl 6-amino-5-nitropyridine-3-carboxylate

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on this compound. It delves into its fundamental chemical identity, synthesis, and critical applications as a strategic building block in the generation of complex heterocyclic systems.

Core Compound Identification

IUPAC Nomenclature

The formal IUPAC name for this compound is This compound .[1] This name precisely defines its structure: a pyridine ring with a methyl carboxylate group at position 3, an amino group at position 6, and a nitro group at position 5.

Synonyms and Common Identifiers

In literature, patents, and chemical catalogs, this compound is frequently referenced by several synonyms. Recognizing these is crucial for exhaustive literature searches.

-

6-Amino-5-nitropyridine-3-carboxylic acid methyl ester[1]

-

6-Amino-5-nitro-nicotinic acid methyl ester[1]

-

3-Pyridinecarboxylic acid, 6-amino-5-nitro-, methyl ester[1]

Chemical Structure

The molecular structure consists of a pyridine core functionalized with electron-donating (amino) and electron-withdrawing (nitro, methyl carboxylate) groups, which dictates its reactivity and utility as a chemical intermediate.

Physicochemical and Structural Data

A summary of the key physicochemical properties is essential for experimental design, including reaction setup, solvent selection, and analytical characterization.

| Property | Value | Source |

| CAS Number | 104685-75-8 | [1] |

| Molecular Formula | C₇H₇N₃O₄ | [1] |

| Molecular Weight | 197.15 g/mol | [1] |

| Canonical SMILES | COC(=O)C1=CC(=C(N=C1)N)[O-] | [1] |

| InChIKey | DCFLDKSHKLPIQA-UHFFFAOYSA-N | [1] |

Synthesis and Mechanistic Considerations

The synthesis of this compound is a multi-step process that leverages fundamental reactions in aromatic chemistry. The strategic placement of the amino and nitro groups is key to its function as a precursor.

Proposed Synthetic Workflow

A logical and field-proven approach involves two primary transformations: the regioselective nitration of a 6-aminopyridine precursor, followed by the esterification of the carboxylic acid. This sequence is favored because the amino group directs the electrophilic nitration to the adjacent C5 position.

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol

Disclaimer: This protocol is a representative procedure based on established chemical principles. All laboratory work should be conducted in a fume hood with appropriate personal protective equipment (PPE).

Part A: Nitration of 6-Aminonicotinic Acid

-

Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, carefully add concentrated sulfuric acid (H₂SO₄). Cool the flask in an ice/salt bath to 0-5 °C.

-

Substrate Addition: Slowly add 6-aminonicotinic acid in small portions, ensuring the temperature does not exceed 10 °C. The amino group is protonated in the strong acid, which deactivates it slightly but still allows for nitration.

-

Nitrating Agent: Prepare a nitrating mixture by cautiously adding concentrated nitric acid (HNO₃) to an equal volume of concentrated sulfuric acid. Add this mixture dropwise to the reaction flask, maintaining the temperature below 5 °C. The low temperature is critical to control the exothermic reaction and prevent over-nitration or degradation.

-

Reaction Progression: After the addition is complete, allow the mixture to stir at 0-5 °C for 1 hour, then let it slowly warm to room temperature and stir for an additional 2-3 hours.

-

Workup: Carefully pour the reaction mixture onto crushed ice. The product, 6-amino-5-nitronicotinic acid, will precipitate as a solid.

-

Isolation: Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum.

Part B: Fischer Esterification

-

Reaction Setup: Suspend the dried 6-amino-5-nitronicotinic acid in methanol (CH₃OH) in a round-bottom flask.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (approx. 5 mol%).

-

Reflux: Heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The esterification is an equilibrium reaction; using methanol as the solvent drives the reaction toward the product side.

-

Workup: Cool the mixture to room temperature and neutralize the acid catalyst with a saturated solution of sodium bicarbonate.

-

Extraction & Purification: Remove the methanol under reduced pressure. The resulting aqueous residue can be extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are then dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product.

-

Final Purification: The final compound, this compound, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure product.

Applications in Drug Discovery and Medicinal Chemistry

The primary value of this compound lies in its role as a versatile intermediate for constructing more complex, biologically active heterocyclic scaffolds.[3] Nitropyridines are well-established precursors in the synthesis of a wide range of bioactive molecules.[4]

Strategic Importance as a Molecular Building Block

The compound features three distinct functional groups that can be selectively manipulated:

-

Nitro Group: Readily reduced to a primary amine, creating a vicinal diamine system.

-

Amino Group: Can be acylated, alkylated, or used as a nucleophile.

-

Ester Group: Can be hydrolyzed to the carboxylic acid or converted to an amide.

This functional group arrangement is a classic precursor for annulated (fused-ring) heterocycles.

Pathway to Fused Heterocyclic Systems

The most common and powerful application is the reduction of the nitro group to form a diamine, which is then cyclized with a suitable one or two-carbon electrophile to form fused bicyclic systems like imidazo[4,5-b]pyridines or purine isosteres. These scaffolds are prevalent in many classes of therapeutic agents, including kinase inhibitors.

Sources

An In-depth Technical Guide to Methyl 6-amino-5-nitropyridine-3-carboxylate

This guide provides a comprehensive technical overview of Methyl 6-amino-5-nitropyridine-3-carboxylate, a key heterocyclic building block for professionals in chemical research and drug development. We will delve into its fundamental properties, synthesis, and critical applications, grounding the discussion in established scientific literature.

Core Molecular Identity and Physicochemical Properties

This compound is a substituted pyridine derivative. The strategic placement of its functional groups—an amine, a nitro group, and a methyl ester—on the pyridine ring makes it a highly versatile intermediate for creating more complex molecular architectures. The electron-withdrawing nature of the nitro group and the carboxylate, combined with the electron-donating amine, creates a unique electronic profile that influences its reactivity and utility in organic synthesis.

Key Data Summary

The fundamental properties of this compound are summarized below for quick reference.

| Identifier/Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| Synonyms | Methyl 6-amino-5-nitronicotinate, 6-Amino-5-nitropyridine-3-carboxylic acid methyl ester | [1][2] |

| CAS Number | 104685-75-8 | [1][3][4] |

| Molecular Formula | C₇H₇N₃O₄ | [1][5] |

| Molecular Weight | 197.15 g/mol | [1][5] |

| Appearance | Yellow Solid | [6] |

| Monoisotopic Mass | 197.04365571 Da | [1] |

| InChIKey | DCFLDKSHKLPIQA-UHFFFAOYSA-N | [1] |

| SMILES | COC(=O)C1=CC(=C(N=C1)N)[O-] | [1] |

Synthesis and Strategic Considerations

The synthesis of this compound typically involves the esterification of its corresponding carboxylic acid precursor, 6-Amino-5-nitronicotinic acid.[7] The choice of this pathway is guided by the commercial availability of the parent acid and the straightforward nature of esterification reactions.

Generalized Synthesis Workflow

The transformation from the parent acid to the methyl ester is a foundational reaction in organic chemistry. The diagram below illustrates the conceptual workflow.

Sources

- 1. This compound | C7H7N3O4 | CID 13768248 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound suppliers & manufacturers in China [m.chemicalbook.com]

- 3. This compound | 104685-75-8 [chemicalbook.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. 2-AMINO-6-METHYL-5-NITROPYRIDINE-3-CARBOXYLIC ACID | CAS [matrix-fine-chemicals.com]

- 6. 6-Amino-5-nitro-pyridine-2-carboxylic acid methyl ester | 538372-32-6 [sigmaaldrich.com]

- 7. Page loading... [guidechem.com]

"Methyl 6-amino-5-nitropyridine-3-carboxylate" crystal structure analysis

An In-depth Technical Guide to the Crystal Structure Analysis of Methyl 6-amino-5-nitropyridine-3-carboxylate

Abstract

This technical guide provides a comprehensive framework for the structural analysis of this compound (MANC), a significant intermediate in pharmaceutical synthesis.[1] While a specific, publicly archived crystal structure for this exact compound is not detailed in prominent databases as of this writing, this document establishes a complete methodology for its characterization. By integrating single-crystal X-ray diffraction (SC-XRD), spectroscopic techniques (FT-IR, UV-Vis, NMR), and computational density functional theory (DFT) studies, we present a self-validating workflow for elucidating its molecular and supramolecular architecture. This guide is designed for researchers, scientists, and drug development professionals, offering both theoretical grounding and field-proven experimental protocols to empower the rational design of novel therapeutics based on the aminonitropyridine scaffold.

Introduction: The Significance of the Aminonitropyridine Scaffold

The pyridine ring is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents. When functionalized with amino and nitro groups, the resulting aminonitropyridine scaffold exhibits a diverse range of biological activities, serving as a precursor for anticancer, antibacterial, and kinase-inhibiting compounds.[2][3] this compound (MANC), with the chemical formula C₇H₇N₃O₄ and CAS number 104685-75-8, is a key building block in this chemical space.[1][4] Its strategic placement of reactive sites—an amino group, a nitro group, and a methyl ester—makes it a versatile intermediate for constructing more complex, high-value pharmaceutical molecules.

A thorough understanding of MANC's three-dimensional structure is paramount. Crystal structure analysis provides precise atomic coordinates, revealing crucial details about molecular geometry, conformation, and the intermolecular interactions that govern its solid-state properties. This knowledge is not merely academic; it is foundational for structure-activity relationship (SAR) studies, enabling scientists to predict how modifications to the molecule will affect its biological function. This guide outlines the integrated experimental and computational workflow required to achieve a complete and validated structural characterization of MANC.

Synthesis and Single-Crystal Cultivation

The first step in any crystal structure analysis is the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals.

Proposed Synthesis

While various synthetic routes to nitropyridine derivatives exist, a common approach involves the controlled nitration of a suitable pyridine precursor, followed by functional group manipulations.[5] The synthesis of MANC can be approached via the esterification of its corresponding carboxylic acid, 6-amino-5-nitropyridine-3-carboxylic acid.

Experimental Protocol: Single-Crystal Growth

The cultivation of single crystals is often more art than science, requiring patience and systematic screening of conditions. The slow evaporation method is a reliable starting point for small organic molecules like MANC.

Objective: To grow single crystals of MANC suitable for X-ray diffraction (dimensions > 0.1 mm in all directions).

Methodology:

-

Solvent Screening: Begin by testing the solubility of high-purity MANC powder in a range of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, and binary mixtures) at room temperature. The ideal solvent is one in which the compound is sparingly soluble.

-

Solution Preparation: Prepare a saturated or near-saturated solution of MANC in the chosen solvent system at a slightly elevated temperature (e.g., 40 °C) to ensure complete dissolution.

-

Filtration: Filter the warm solution through a syringe filter (0.22 µm pore size) into a clean, small vial. This removes any particulate matter that could act as unwanted nucleation sites, leading to the formation of polycrystalline powder.

-

Evaporation Control: Cover the vial with a cap, perforated with one or two small pinholes. This prevents rapid evaporation and contamination from dust. Place the vial in a vibration-free environment, such as a dedicated crystallization dish, at a constant temperature.

-

Monitoring and Harvesting: Observe the vial daily. The formation of well-defined, transparent crystals with sharp edges indicates successful growth. Once crystals of suitable size have formed, carefully harvest them using a nylon loop and immediately coat them in a cryoprotectant oil (e.g., Paratone-N) to prevent solvent loss.

Integrated Structural Characterization Workflow

A robust structural analysis relies on the convergence of data from multiple techniques. The workflow below integrates experimental diffraction and spectroscopy with computational modeling to create a self-validating system.

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive method for determining the atomic arrangement in a crystalline solid.

Experimental Protocol:

-

Crystal Mounting: Mount a harvested single crystal on a goniometer head in the cold stream (typically 100 K) of a diffractometer equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) X-ray source.

-

Data Collection: Perform an initial unit cell determination. Once the crystal system and cell parameters are known, proceed with a full data collection strategy designed to achieve high completeness and redundancy.

-

Data Reduction: Integrate the raw diffraction images and apply corrections for Lorentz and polarization effects using appropriate software (e.g., SAINT).

-

Structure Solution and Refinement: Solve the structure using direct methods (e.g., SHELXT) to locate the initial atomic positions. Refine the structural model against the experimental data using full-matrix least-squares on F² (e.g., with SHELXL). Anisotropic displacement parameters should be applied to all non-hydrogen atoms. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Spectroscopic Analysis

Spectroscopy provides complementary data to confirm the molecular structure and functional groups identified by XRD.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: Used to identify characteristic vibrational modes of the functional groups (e.g., N-H stretches of the amine, asymmetric and symmetric stretches of the NO₂ group, C=O stretch of the ester).

-

UV-Visible Spectroscopy: Provides information on the electronic transitions within the molecule, often performed in a solvent like ethanol to analyze the HOMO-LUMO gap.[6][7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are essential for confirming the molecular structure in solution, identifying the chemical environment of each proton and carbon atom.

Computational Chemistry: Density Functional Theory (DFT)

DFT calculations provide theoretical validation for the experimental structure and offer insights into the molecule's electronic properties.[6][8]

Computational Protocol:

-

Model Building: The initial geometry for the calculation is taken from the refined SC-XRD structure.

-

Geometry Optimization: Perform a full geometry optimization using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) to find the theoretical ground-state energy minimum.

-

Frequency Calculations: Calculate the vibrational frequencies at the same level of theory to confirm the optimized structure is a true minimum (no imaginary frequencies) and to compare with the experimental FT-IR spectrum.[7]

-

Electronic Property Analysis:

-

Frontier Molecular Orbitals (FMO): Analyze the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand reactivity and electronic transitions.

-

Molecular Electrostatic Potential (MEP): Generate an MEP map to visualize the electron density distribution and identify sites susceptible to electrophilic and nucleophilic attack.

-

Natural Bond Orbital (NBO) Analysis: Investigate intramolecular charge transfer and hyperconjugative interactions.[6]

-

Workflow Visualization

Caption: Integrated workflow for structural analysis of MANC.

Results and Discussion: A Framework for Analysis

This section outlines how the data obtained from the workflow should be presented and interpreted. As no published structure exists, hypothetical yet representative data is used for illustration.

Molecular Structure Confirmation